methyl (2-methyl-3-oxobutan-2-yl) carbonate
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Overview
Description
Methyl (2-methyl-3-oxobutan-2-yl) carbonate is an organic compound with a unique structure that includes both a carbonate ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2-methyl-3-oxobutan-2-yl) carbonate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-oxobutan-2-ol with dimethyl carbonate in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 80°C and a reaction time of several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized catalysts can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl (2-methyl-3-oxobutan-2-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbonate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonate ester under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carbamates and other ester derivatives.
Scientific Research Applications
Methyl (2-methyl-3-oxobutan-2-yl) carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving carbonates and ketones.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl (2-methyl-3-oxobutan-2-yl) carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The ketone group can undergo typical carbonyl chemistry, including nucleophilic addition and condensation reactions .
Comparison with Similar Compounds
Methyl 2-oxobutanoate: Similar structure but lacks the carbonate ester group.
Ethyl 2-methyl-3-oxobutanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-oxobutanoate: Lacks the additional methyl group on the carbonyl carbon.
Uniqueness: Methyl (2-methyl-3-oxobutan-2-yl) carbonate is unique due to the presence of both a carbonate ester and a ketone functional group. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .
Properties
CAS No. |
138883-97-3 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl (2-methyl-3-oxobutan-2-yl) carbonate |
InChI |
InChI=1S/C7H12O4/c1-5(8)7(2,3)11-6(9)10-4/h1-4H3 |
InChI Key |
WQQSEXKKQYDLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)OC(=O)OC |
Origin of Product |
United States |
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